Fluorene
Overview
Description
It is a polycyclic aromatic hydrocarbon (PAH) that forms white crystalline solids with a characteristic aromatic odor similar to naphthalene . Despite its name, fluorene does not contain the element fluorine; instead, its name is derived from the violet fluorescence it exhibits . This compound is primarily obtained from coal tar and is insoluble in water but soluble in many organic solvents .
Mechanism of Action
Target of Action
Fluorene is an organic compound with the formula (C6H4)2CH2 . It is a major component of fossil fuels and their derivatives and is also a byproduct of coal-conversion and energy-related industries .
Mode of Action
This compound interacts with its targets primarily through biochemical reactions. The aromatic rings of this compound are electron-rich and play a key role in enhancing absorption properties and lowering the oxidation potential . The 2, 7, and 9 positions of the this compound ring can be readily functionalized to introduce desired motifs . This compound and its derivatives can be deprotonated to give ligands akin to cyclopentadienide .
Biochemical Pathways
This compound degradation involves several biochemical pathways. One pathway, observed in Pseudomonas sp. strain SMT-1, involves the transformation of this compound into 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . Another pathway, observed in Sphingomonas sp. LB126, Brevibacterium sp. DPO1361, and Pseudomonas sp. F274, involves the conversion of this compound to phthalic acid and 2-hydroxypenta-2,4-dienoate .
Pharmacokinetics (ADME Properties)
It is known that this compound is insoluble in water and soluble in many organic solvents . This suggests that its bioavailability may be influenced by the presence of certain solvents. More research is needed to fully understand the ADME properties of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its degradation and the subsequent release of its breakdown products. For instance, the degradation of this compound by Pseudomonas sp. strain SMT-1 results in the production of 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These compounds can have various effects on cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain minerals can affect the leaching of this compound into groundwater . Additionally, the concentration of fluoride in natural waters depends mainly on factors such as geology, chemistry, physical characteristic, and climate
Biochemical Analysis
Biochemical Properties
Fluorene interacts with several enzymes and proteins. One of the key enzymes involved in the degradation of this compound is the 4921 dioxygenase . This enzyme plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
It is known that this compound can have significant impacts on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 4921 dioxygenase enzyme . This enzyme is involved in the degradation of this compound, leading to the production of several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. The degradation of this compound by the 4921 dioxygenase enzyme leads to the production of several intermediates, indicating that this compound is involved in complex metabolic pathways .
Preparation Methods
Fluorene can be synthesized through several methods:
Dehydrogenation of Diphenylmethane: This method involves the removal of hydrogen from diphenylmethane to form this compound.
Reduction of Fluorenone: Fluorenone can be reduced to this compound using zinc or hypophosphorous acid and iodine.
Friedel-Crafts Reaction: Industrial synthesis often involves the Friedel-Crafts reaction, where phenyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Chemical Reactions Analysis
Fluorene undergoes various chemical reactions, including:
Scientific Research Applications
Fluorene and its derivatives have extensive applications in various fields:
Medicine: This compound derivatives are integral in creating certain drugs due to their unique properties.
Industry: In the plastics industry, this compound derivatives like 9,9-bis(4-hydroxyphenyl)this compound are used to manufacture high-performance polymers for electronic devices and optoelectronic materials.
Comparison with Similar Compounds
Fluorene is unique among polycyclic aromatic hydrocarbons due to its fluorescence and stability. Similar compounds include:
Naphthalene: Another PAH with a similar structure but lacks the central five-membered ring of this compound.
Anthracene: A PAH with three fused benzene rings, differing in structure and properties from this compound.
Phenanthrene: Similar to anthracene but with a different arrangement of the three benzene rings.
This compound’s unique structure and properties make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHNNTQXNPWCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
Record name | FLUORENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95270-88-5 | |
Record name | Polyfluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95270-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8024105 | |
Record name | Fluorene | |
Source | EPA DSSTox | |
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Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluorene is a white leaflets. Sublimes easily under a vacuum. Fluorescent when impure. (NTP, 1992), White solid; Fluorescent when impure; [Hawley] White powder; [MSDSonline] | |
Record name | FLUORENE | |
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URL | https://cameochemicals.noaa.gov/chemical/16214 | |
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Record name | Fluorene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7844 | |
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Boiling Point |
563 °F at 760 mmHg (NTP, 1992), 294 °C, BP: 295 °C (sublimes) | |
Record name | FLUORENE | |
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URL | https://cameochemicals.noaa.gov/chemical/16214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FLUORENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
151.0 °C (303.8 °F) - closed cup | |
Record name | FLUORENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble. (1.7mg/kg) (NTP, 1992), In water, 1.69 mg/L at 25 °C, Insoluble in water, Freely soluble in glacial acetic acid; soluble in hot alcohol, Slightly soluble in ethanol; soluble in ethyl ether, acetone, benzene, carbon disulfide, For more Solubility (Complete) data for FLUORENE (6 total), please visit the HSDB record page. | |
Record name | FLUORENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FLUORENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.203 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 0 °C | |
Record name | FLUORENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FLUORENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
10 mmHg at 294.8 °F (NTP, 1992), 0.0006 [mmHg], 6.0X10-4 mm Hg at 25 °C | |
Record name | FLUORENE | |
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URL | https://cameochemicals.noaa.gov/chemical/16214 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fluorene | |
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Record name | FLUORENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Color/Form |
Leaflets from alcohol, Dazzling white leaflets or flakes from alcohol, Small, white, crystalline plates; fluorescent when impure | |
CAS No. |
86-73-7 | |
Record name | FLUORENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fluorene | |
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Record name | Fluorene | |
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Record name | FLUORENE | |
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Record name | 9H-Fluorene | |
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Record name | Fluorene | |
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Record name | Fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.541 | |
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Record name | FLUORENE | |
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Record name | FLUORENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |
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Melting Point |
241 to 243 °F (NTP, 1992), 114.76 °C, MP: 116-117 °C | |
Record name | FLUORENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16214 | |
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Record name | FLUORENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of fluorene?
A1: this compound is a polycyclic aromatic hydrocarbon with the molecular formula C13H10 and a molecular weight of 166.22 g/mol.
Q2: What are some key spectroscopic features of this compound?
A2: this compound exhibits characteristic peaks in various spectroscopic analyses. For instance, its 1H NMR spectrum reveals long-range coupling constants between the 9-CH2 group protons and the protons on the aromatic rings. [] These couplings, along with others, provide valuable information for structural elucidation.
Q3: What is known about the stability of this compound-based compounds under photoirradiation?
A3: The stability of this compound derivatives, particularly at the bridged C-9 position, under UV irradiation is influenced by substituents. While fully aromatic substitutions enhance photostability, alkyl substitutions decrease it, leading to the formation of ketonic defects. []
Q4: How does the introduction of chain twists affect the performance of this compound-based polymers in optical applications?
A4: Inserting phenyl units into the backbone of polythis compound polymers, such as poly(9,9‐dioctyl‐this compound) and poly(9,9‐dioctylthis compound‐alt‐benzothiadiazole), significantly improves their photoluminescence quantum yields and stimulated emission properties. This enhancement is attributed to the disruption of exciton transport caused by changes in chain conformation and molecular packing. []
Q5: Can enzymes be used to catalyze regiospecific oxidation of this compound?
A5: Yes, certain enzymes, like toluene monooxygenases (T4MO, TpMO, TOM, ToMO), can oxidize this compound to specific hydroxylated products. For example, T4MO oxidizes this compound to 3-hydroxythis compound and subsequently to 3,6-dihydroxythis compound. []
Q6: How do structural modifications of this compound affect its electron-donor properties?
A6: Studies on π-stacked polyfluorenes demonstrate that increasing the number of this compound moieties in a stacked conformation enhances electron-donor properties. [] This highlights the significance of stacking interactions in influencing the electronic behavior of this compound-based systems.
Q7: Are there formulation strategies to enhance the stability and application of this compound-based materials?
A8: Yes, incorporating this compound units into conjugated polymers, like those containing bipyridinophane, can lead to enhanced stability and interesting optical properties. The presence of intramolecular aromatic CH/π interactions, evidenced by UV-Vis and NMR spectroscopy, contributes to these enhanced properties. []
Q8: How do bacteria contribute to the biodegradation of this compound?
A9: Bacteria, such as Pseudomonas cepacia, possess the metabolic pathways to utilize this compound as a sole carbon and energy source. They degrade this compound through pathways similar to naphthalene degradation, involving ring meta-cleavage and the formation of metabolites like 1-indanone. []
Q9: What are the environmental implications of halogenated fluorenes?
A10: Halogenated fluorenes are emerging environmental contaminants. Studies using radiolabeled 2-iodothis compound (2-IFlu) in mud carp reveal significant accumulation, particularly in the gallbladder. Metabolic studies indicate rapid transformation of 2-IFlu into polar metabolites, primarily sulfates and glucuronides, for excretion. []
Q10: What is the role of biosurfactants in the bioremediation of this compound-contaminated sewage sludge?
A11: Lipopeptide biosurfactants, extracted from sources like corn steep liquor, can mobilize this compound in sewage sludge, facilitating its extraction and subsequent biodegradation. This eco-friendly approach offers a promising solution for the remediation of this compound-contaminated environments. []
Q11: How do bulky substituents influence the solubility of indenothis compound derivatives?
A12: Introducing bulky butyl groups at the 6- and 12-positions of indenothis compound significantly improves its solubility due to the disruption of π-π stacking interactions between molecules. [] This enhanced solubility is beneficial for applications requiring solution processing, such as in the fabrication of organic electronic devices.
Q12: What are some analytical techniques frequently employed in this compound research?
A12: this compound research heavily relies on a range of analytical techniques for characterization, quantification, and monitoring. Some commonly used techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is invaluable for identifying and quantifying this compound and its metabolites in environmental and biological samples. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are widely used for structural elucidation of this compound derivatives, providing insights into connectivity and spatial arrangements of atoms within the molecule. [, , ]
- UV-Vis Spectroscopy: This technique is crucial for studying the optical properties of this compound-based materials, including their absorption and emission characteristics. [, , , , ]
- Fluorescence Spectroscopy: This method is particularly useful for investigating this compound derivatives used in fluorescence-based applications, such as sensors and imaging agents. [, , ]
- Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox properties of this compound-based materials, providing information about their electron transfer capabilities and energy levels. [, ]
- X-ray Crystallography: This technique is used to determine the solid-state structures of this compound derivatives, providing crucial information about their molecular packing and intermolecular interactions. [, , ]
Q13: How do this compound derivatives contribute to the development of organic light-emitting diodes (OLEDs)?
A14: this compound-based polymers, such as polyfluorenes (PFs) and their copolymers, are promising materials for OLEDs due to their excellent luminescent properties, high charge carrier mobilities, and good thermal stability. They can be tailored to emit different colors of light by incorporating various comonomers and dopants. [, , , , ]
Q14: How are this compound-based polymers employed in sensing applications?
A15: this compound-based polymers with specific functional groups can be designed to selectively bind with target analytes, leading to changes in their optical or electrochemical properties. For example, some this compound copolymers exhibit high sensitivity and selectivity towards Fe3+ ions, making them suitable for sensing applications. []
Q15: What is the potential of this compound-based materials in solar cell technology?
A16: this compound derivatives, particularly those with donor-acceptor architectures, are explored as active materials in organic solar cells. They offer tunable optical and electronic properties, enabling efficient light absorption and charge transport. [, ]
Q16: How are this compound derivatives used in the development of voltage-sensitive dyes?
A17: this compound-based molecules, due to their sensitivity to changes in membrane potential, can be used as fluorescent voltage indicators to study electrical activity in excitable cells, such as neurons and cardiomyocytes. These indicators offer advantages like high sensitivity and low phototoxicity. []
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